molecular formula C12H11BrClNO2 B3161835 5-Bromo-6-chloro-3-indoxyl butyrate CAS No. 873295-29-5

5-Bromo-6-chloro-3-indoxyl butyrate

Cat. No.: B3161835
CAS No.: 873295-29-5
M. Wt: 316.58 g/mol
InChI Key: VZAORBVTZPOGMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Bromo-6-chloro-3-indoxyl butyrate is carboxylesterase . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

This compound acts as a chromogenic substrate for carboxylesterase . When the compound interacts with carboxylesterase, it undergoes enzymatic cleavage, which results in a magenta precipitate . This color change can be used to detect and measure the activity of carboxylesterase.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ester hydrolysis pathway mediated by carboxylesterase . The downstream effects of this pathway include the metabolism of various drugs and xenobiotics, as well as the regulation of lipid metabolism.

Result of Action

The primary result of the action of this compound is the production of a magenta precipitate following enzymatic cleavage by carboxylesterase . This can be used as a visual indicator of carboxylesterase activity in biological samples.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of carboxylesterase and thus the rate of enzymatic cleavage of the compound. Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .

Safety and Hazards

The safety data sheet for 5-Bromo-6-chloro-3-indoxyl butyrate recommends using personal protective equipment and avoiding breathing vapors, mist, or gas . It also advises against letting the product enter drains . In case of contact with skin or eyes, it is recommended to wash copiously with soap and water and consult a physician .

Future Directions

The future directions for 5-Bromo-6-chloro-3-indoxyl butyrate could involve its continued use in enzyme substrates, diagnostics, culture media, food testing, and environmental testing . Its utility as a chromogenic substrate for carboxylesterase, yielding a magenta precipitate upon cleavage, makes it valuable for these applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indoxyl butyrate typically involves the esterification of 5-Bromo-6-chloro-3-indoxyl with butyric acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-indoxyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Major Products Formed

Properties

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO2/c1-2-3-12(16)17-11-6-15-10-5-9(14)8(13)4-7(10)11/h4-6,15H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAORBVTZPOGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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